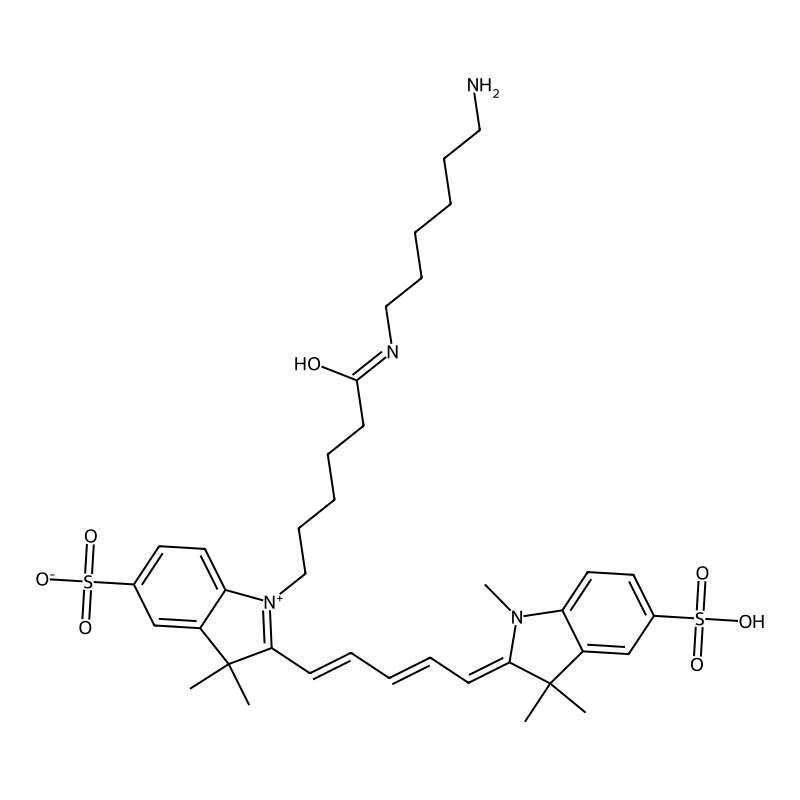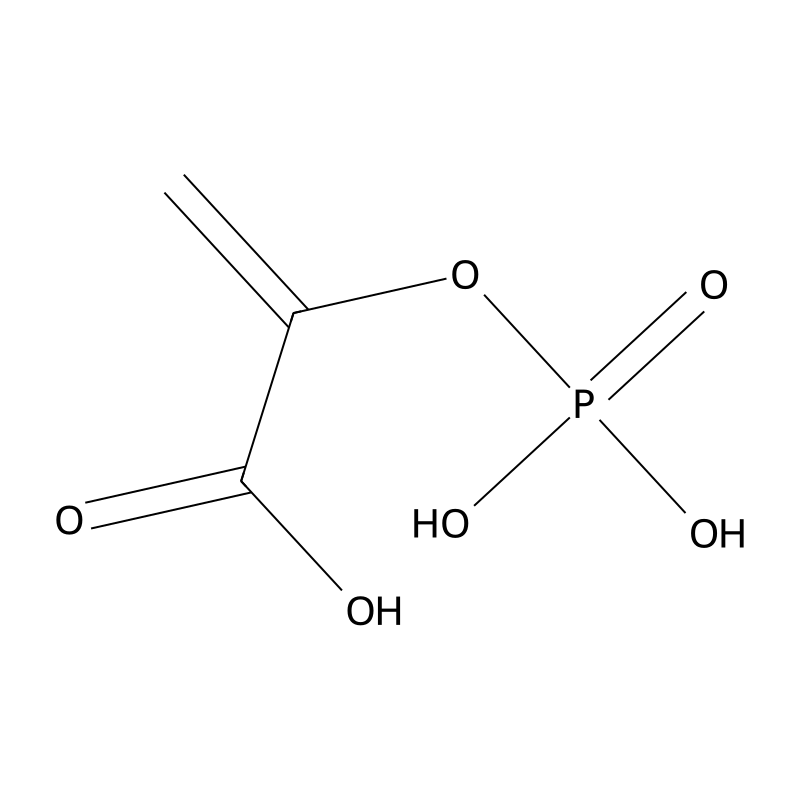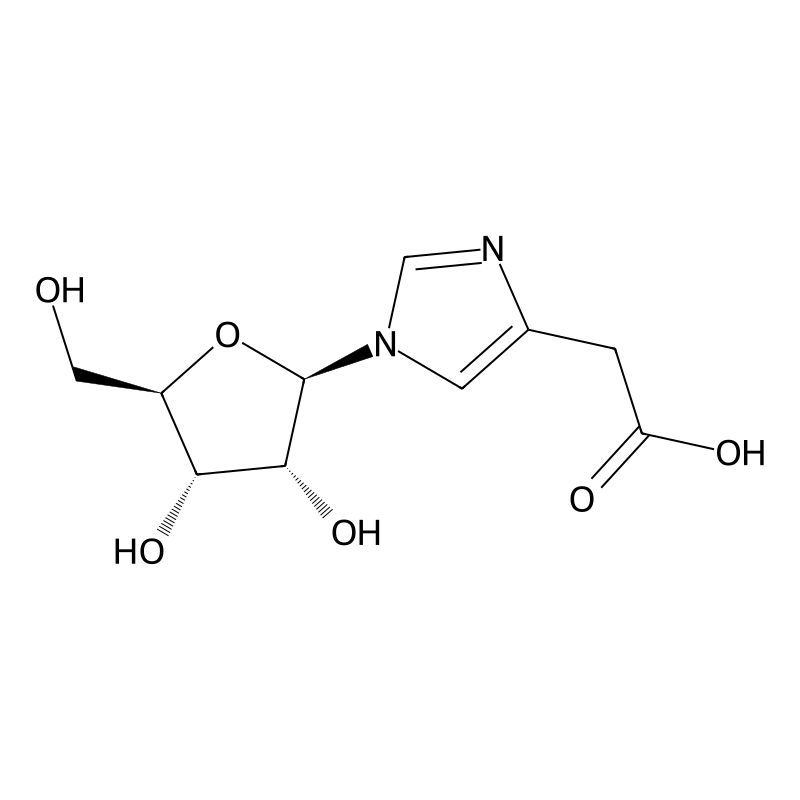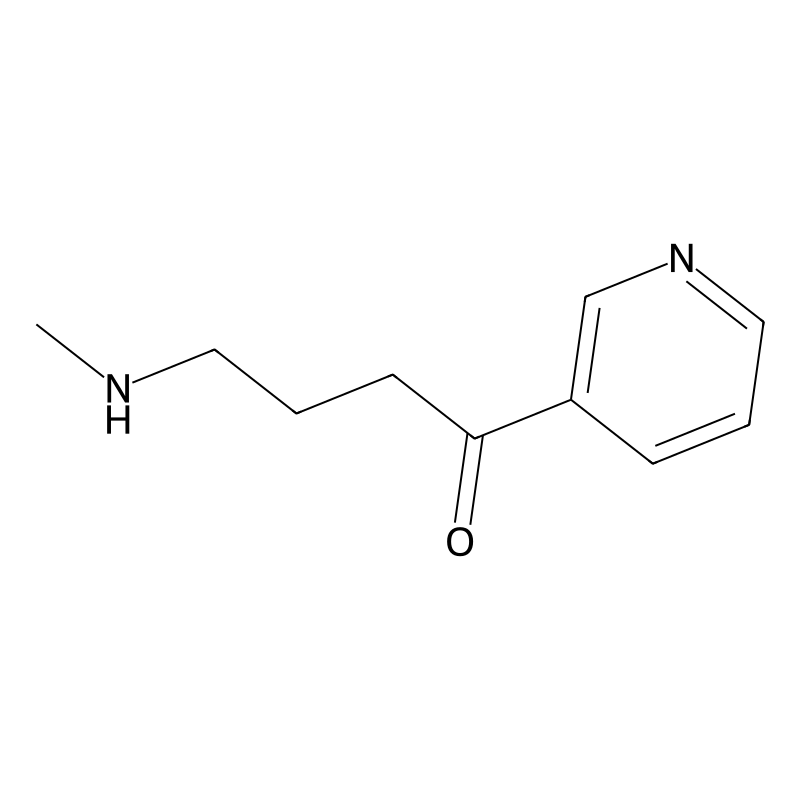Indigotin
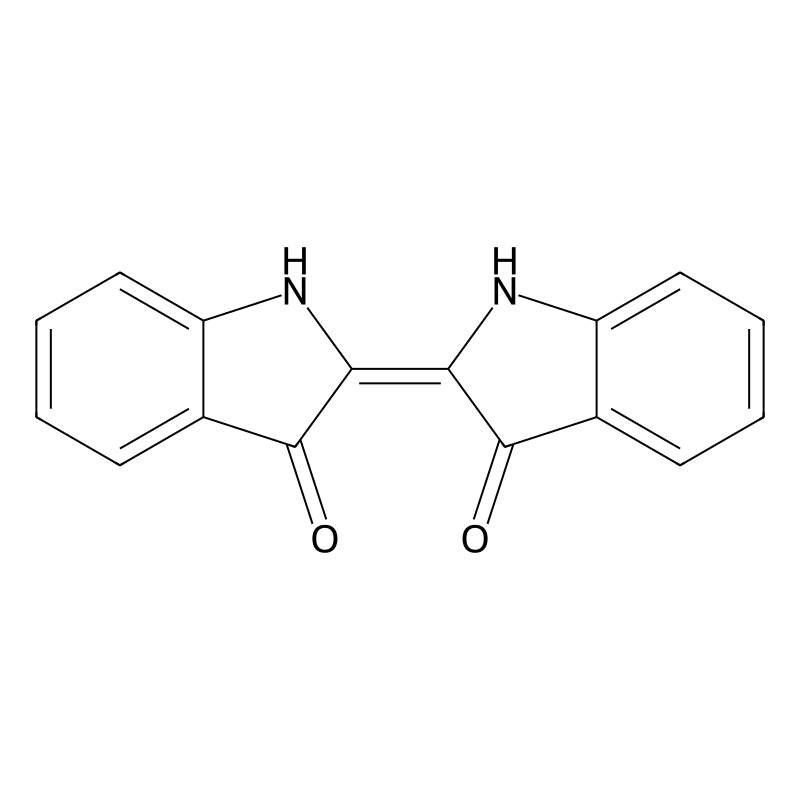
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
PRACTICALLY INSOL IN WATER, ALC, ETHER, DIL ACIDS
SOL IN ANILINE, NITROBENZENE, CHLOROFORM, GLACIAL ACETIC ACID, CONCN SULFURIC ACID
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Antimicrobial Properties
Studies suggest indigotin possesses antimicrobial properties against various bacteria and fungi. Research published in "Dyes and Pigments" explored the antibacterial activity of indigotin against several foodborne pathogens like E. coli and Salmonella. The results showed promising potential for indigotin as a natural food preservative []. Further research is needed to understand the exact mechanisms behind this antimicrobial activity and its effectiveness in different applications.
Anti-Inflammatory and Wound Healing Potential
Indigotin's anti-inflammatory properties are another area of scientific interest. A study published in "Inflammation Research" investigated the effects of indigotin on human keratinocytes, essential skin cells. The findings indicated indigotin's ability to suppress inflammatory responses, suggesting its potential use in wound healing and inflammatory skin conditions []. More research is required to explore its efficacy in clinical settings.
Semiconductor Applications
Intriguingly, research suggests indigotin exhibits semiconducting properties. A study in "Organic Electronics" explored the potential of indigotin-based thin films for organic field-effect transistors (OFETs), a crucial component in various electronic devices. The results showed promising characteristics, paving the way for further investigation into indigotin's role in organic electronics [].
Indigotin is a deep blue crystalline solid with the molecular formula C16H10N2O2. It belongs to the class of organic compounds called indigoids. The molecule consists of two indole rings connected by a double bond, forming a planar structure. This unique configuration is responsible for its characteristic blue color .
The most important chemical reaction involving indigotin is the reduction-oxidation (redox) process that occurs during dyeing:
- Reduction: In alkaline conditions, indigotin is reduced to its soluble form, leucoindigo (C16H12N2O2). This reaction is typically carried out using reducing agents such as sodium dithionite .
- Oxidation: When the reduced form is exposed to air, it rapidly oxidizes back to indigotin, forming an insoluble blue precipitate on the fabric .
This redox cycle is crucial for the dyeing process, as it allows the dye to penetrate the fibers and then become fixed upon oxidation.
Indigotin can be synthesized through various methods:
- Baeyer-Drewsen synthesis: This historical method involves an aldol condensation of o-nitrobenzaldehyde with acetone, followed by cyclization and oxidative dimerization .
- Heumann synthesis: This industrial method starts with N-(2-carboxyphenyl)glycine, which is heated with sodium hydroxide to form indoxyl-2-carboxylic acid. This intermediate then decarboxylates to indoxyl, which oxidizes to form indigotin .
- Pfleger method: This process uses N-phenylglycine treated with a mixture of sodium hydroxide, potassium hydroxide, and sodamide to produce indoxyl, which is then oxidized to indigotin .
Indigotin has a wide range of applications:
- Textile dyeing: It is most famously used in dyeing denim for blue jeans .
- Art and pigments: Indigotin is used in paints, inks, and other artistic media .
- Food coloring: It is approved as a food colorant in some countries, known as E132 .
- Analytical chemistry: Indigotin is used as an indicator in certain chemical analyses .
Indigotin interacts with various substances:
- Cellulose fibers: The interaction between indigotin and cellulose in cotton is primarily through van der Waals forces, rather than chemical bonding .
- Reducing agents: Indigotin readily reacts with reducing agents to form its leuco form .
- Oxidizing agents: The leuco form of indigotin is highly susceptible to oxidation, quickly reverting to the blue indigotin .
Similar Compounds
Several compounds share structural or functional similarities with indigotin:
- Tyrian purple (6,6'-dibromoindigo): A related compound found in certain mollusks, producing purple hues .
- Indigo carmine: A water-soluble derivative of indigotin used as a food coloring and pH indicator .
- Thioindigo: A sulfur-containing analog of indigotin, producing red dyes .
- Indanthrene Blue: A synthetic vat dye with similar dyeing properties but superior fastness .
Indigotin stands out among these compounds due to its historical significance, widespread use in textile dyeing, and its unique redox properties that enable its application as a vat dye. Its ability to form a soluble leuco compound and then revert to an insoluble form upon oxidation is particularly noteworthy and is the basis for its effectiveness in dyeing cellulosic fibers .
Purity
Physical Description
Dry Powder
Dark-blue solid with coppery shine; [HSDB]
Color/Form
Color Additive Status
FDA Color Additive Status for use in DRUG AND COSMETIC
Array
FDA Color Additive Status for use in MEDICAL DEVICES.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Density
1.35
LogP
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 11 of 66 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 55 of 66 companies with hazard statement code(s):;
H373 (92.73%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Pictograms

Health Hazard
Other CAS
68651-46-7
64784-13-0
Absorption Distribution and Excretion
Metabolism Metabolites
Wikipedia
Use Classification
Methods of Manufacturing
HARLEY-MASON, J CHEM SOC 1950, 2907; ZIEGLER, KAPPE, MONATSH 96: 889 (1965).
FROM ANILINE & CHLOROACETIC ACID, & FUSING RESULTING PHENYLGLYCINE WITH ALKALI & SODIUM AMIDE. FORMERLY FROM PLANTS OF GENUS INDIGOFERA.
Condensation of aniline, formaldehyde, and hydrocyanic acid to form N-phenylglycinonitrile, followed by alkaline hydrolysis to yield N-phenylglycine which gives indigo in 94% yields. This is the major commercial route used throughout the world
General Manufacturing Information
3H-Indol-3-one, 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-: ACTIVE
A DOUBLE INDOLE DERIVATIVE
Analytic Laboratory Methods
Clinical Laboratory Methods
Dates
[Antipyretic activity and potential mechanism of Indigo Naturalis on 2,4-dinitrophenol-induced fever rat model]
Xiao-Rong Xu, Jin-Fa Tang, Hui Zhang, Fei Ran, Wei Liao, Fang Wang, Xiang-Bo Yang, Jun-Zhi Lin, Ming Yang, Ding-Kun Zhang, Li HanPMID: 34396738 DOI: 10.19540/j.cnki.cjcmm.20210323.301
Abstract
As an effective antipyretic medicine,Indigo Naturalis has a long history of application in the field of Chinese medicine.The content of organics,mainly indigo and indirubin,is about 10%. However,the active ingredients and mechanism of its antipyretic effect have not yet been fully elucidated. In view of this,they were investigated in this study with the rectal temperature change as an indicator and 2,4-dinitrophenol-induced fever rats as subjects. The content of PGE2 and c AMP in the hypothalamus and the serum levels of TNF-α,IL-1β and IL-6 were determined by ELISA. Moreover,the plasma samples of fever rats were analyzed by metabonomics in combination with UPLC-Q-TOF-MS for the exploration of potential biomarkers and the discussion on the antipyretic mechanism of Indigo Naturalis and its active ingredients. The results showed that the rising trend of rectal temperature in rats was suppressed 0. 5 h after the treatment with Indigo Naturalis,organic matter,indigo or indirubin as compared with the rats of model group( P < 0. 05),among which Indigo Naturalis and organic matter had better antipyretic effect. ELISA results showed that organic matter and indigo can inhibit the expression of PGE2 and c AMP( P<0. 01),while Indigo Naturalis and organic matter were effective in curbing the increase in TNF-α( P<0. 05). A total of 21 endogenous metabolites were identified from the plasma samples of the Indigo Naturalis,organic matter,indigo and indirubin groups,which were mainly involved in glycerophospholipid metabolism.[Key to Indigo Naturalis' oral effectiveness: in vivo and in vitro verification of bile action]
Xiao-Rong Xu, Fei Ran, Ya-Nan He, Hua-Mei Gou, Zhi-Min Ci, Fang Wang, Ming Yang, Ding-Kun Zhang, Li HanPMID: 34396737 DOI: 10.19540/j.cnki.cjcmm.20200917.301
Abstract
Indigo Naturalis( IN) is mainly composed of 10% organic matter and 90% inorganic matter,with a poor wettability and strong hydrophobicity. Indigo,indirubin and effective ingredients are almost insoluble in water. And how it exerts its effect after oral administration still needs to be revealed. For this reason,this study put forward the hypothesis that " Indigo Naturalis forms a slightly soluble calcium carbonate carrier in a strong acid environment of gastric fluid,and organic substances are solubilized in the bile environment of intestinal fluid",and then verified the hypothesis. First,the dissolution apparatus was used to simulate the change process of IN in different digestive fluid,and the effects of low-dose and normal bile on the dissolution of inorganic substances and the release of organic substances were compared. After the surface morphology and element changes of IN in different digestive fluid were observed,it was found that bile is the key to promoting the dissolution of organic and inorganic substances in IN. Furthermore,the rat fever model induced by 2,4-dinitrophenol was used to study the antipyretic effect of IN in normal rats and bile duct ligation rats. It was found that the antipyretic effect of IN on normal rats was better than that of bile duct ligation rats. The above results indicated that after oral administration of IN,the calcium carbonate carrier was transformed into a slightly soluble state in acidic gastric fluid,and a small amount of organic matter was released. When IN entered the intestinal fluid mixed with bile,the carrier dissolved in a large amount,and indigo and indirubin were dissolved in a large amount,so as to absorb the blood and exert the effect. This study has a certain significance for guiding clinical application of IN. For patients with insufficient bile secretion( such as bile duct resection),oral administration with IN may not be effective and shall be paid attention.[Preparation of hydrophilic Indigo Naturalis based on polyethylene glycol( PEG) surface film-forming method and evaluation]
Ting Zhang, Sheng-Jie Huang, Xuan Deng, Xiao-Rong Xu, Ya-Nan He, Fei Ran, Zhi-Min Ci, Ming Yang, Li Han, Ding-Kun ZhangPMID: 34396739 DOI: 10.19540/j.cnki.cjcmm.20210319.306
Abstract
Polyethylene glycol (PEG) surface film-forming method was used to prepare hydrophilic Indigo Naturalis decoction pieces with stable effect.The preparation process of modified Indigo Naturalis was optimized and its microscopic properties,hydrophilicity,antipyretic efficacy,and safety were systematically evaluated.With equilibrium contact angle as assessment index,the influence of modifier type,modifier dosage,dispersant dosage,and co-grinding time on water solubility of Indigo Naturalis was investigated by single factor test.The results showed that the optimal preparation process was as follows.The 6%PEG6000 is dissolved in 10%anhydrous ethanol solution by sonification and then the mixture is ground with Indigo Naturalis for 2 min.The resultant product is dried on a square tray in an oven at 60℃to remove ethanol and thereby the PEG-modified hydrophilic Indigo Naturalis decoction pieces are yielded.The morphological observation under scanning electron microscope (SEM) indicated that the modified Indigo Naturalis had smoother surface than Indigo Naturalis,and energy spectrometer measurement showed that the nitrogen (N),calcium(Ca),oxygen (O),and silicon (Si) on the surface of modified Indigo Naturalis powder were less than those of Indigo Naturalis powder.Modified Indigo Naturalis had the equilibrium contact angle 18.96°smaller,polar component 22.222 m J·m~(-2)more,and nonpolar component 7.277 m J·m~(-2)smaller than the Indigo Naturalis powder.Multiple light scattering technique was employed to evaluate the dispersion in water and the result demonstrated that the transmittance of Indigo Naturalis and modified Indigo Naturalis was about85%and 75%,respectively,suggesting the higher dispersity of modified Indigo Naturalis.The suspension rate of modified Indigo Naturalis in water was determined by reflux treatment.The result showed that 57%of Indigo Naturalis was not wetted after refluxing for1 h,while the modified Indigo Naturalis was all wetted and dispersed into water.The dissolution of indigo and indirubin of modified Indigo Naturalis increased and the process was more stable.Then,rats were randomized into the blank group,model group,acetaminophen group,Indigo Naturalis group,and hydrophilic Indigo Naturalis group.The temperature changes of rats were observed after administration and the concentration of IL-1βand TNF-αin serum and IL-1βand PGE_2in hypothalamus was measured.The results indicated that the temperature of Indigo Naturalis group and hydrophilic Indigo Naturalis group dropped and the IL-1βlevel of the hydrophilic Indigo Naturalis group decreased (P<0.05) as compared with those in the model group.Thus,both Indigo Naturalis and hydrophilic Indigo Naturalis had antipyretic effect,particularly the hydrophilic Indigo Naturalis.The acute toxicity test of hydrophilic Indigo Naturalis verified that it had no toxicity to rats.In this study,the hydrophilic Indigo Naturalis decoction pieces were prepared with the PEG surface film-forming method,and the antipyretic efficacy and safety were evaluated,which expanded the technological means of powder modification for Chinese medicine and provided a method for clinical use of Chinese medicine.[Changes in forms of Indigo Naturalis slices in ancient and modern times: a systematic study on quality of purified Indigo Naturalis and crude Indigo Naturalis]
Le-le Ma, Run-Chun Xu, Ding-Kun Zhang, Li-Ming Chen, Yi Wu, Hao-Zhou Huang, Fang Wang, Jun-Zhi Lin, Li Han, Ming YangPMID: 34396736 DOI: 10.19540/j.cnki.cjcmm.20210408.301
Abstract
Indigo Naturalis has a long history of medicinal use with particularity and complexity in its processing. Before the Ming dynasty,Indigo Naturalis was extracted from the top layer of zymotic fluid,called " purified Indigo Naturalis". In modern processing,the precipitate " crude Indigo Naturalis" is dried to produce Indigo Naturalis after impurity removal. The form of Indigo Naturalis slices has undergone significant changes in ancient and modern times. In view of this,the quality comparison between crude Indigo Naturalis and purified Indigo Naturalis was conducted in this study with modern analytical techniques. Firstly,chemical composition was analyzed with UPLC-Q-TOF-MS,and the chemical composition of scent with HS-SPME/GC-MS/MS. The content of indigo,indirubin,total ash,and water-soluble extract was determined as well as the inorganic composition in crude Indigo Naturalis and purified Indigo Naturalis. Then,their microscopic morphology was observed and the surface element composition was investigated. Finally,the antipyretic activities of crude Indigo Naturalis and purified Indigo Naturalis were compared in the fever rat model induced by lipopolysaccharide and 2,4-dinitrophenol. The results demonstrated that the purified Indigo Naturalis had a faster and more lasting antipyretic effect,while the crude Indigo Naturalis had almost no antipyretic effect. This study is of great significance to the research on processing technology of Indigo Naturalis and provides reference for the formulation of its quality standards,production specifications and calibration procedures.[Microbial community structure and transformation of indoles in soaking and fermentation of Indigo Naturalis]
Ya-Nan He, Le-le Ma, Yi Wu, Lu-Meng Chen, Ding-Kun Zhang, Xiang-Bo Yang, Run-Chun Xu, Fang Wang, Li Han, Ming YangPMID: 34396735 DOI: 10.19540/j.cnki.cjcmm.20210408.303
Abstract
The soaking and fermentation of Baphicacanthus cusia( Nees),the important intermediate link of Indigo Naturalis processing,facilitates the synthesis of indigo and indirubin precursors and the dissolution of endogenous enzymes and other effective components,while the role of microorganisms in the fermentation is ignored. The present study investigated the changes of microbial community structure in Indigo Naturalis processing based on 16 S amplicon sequencing and bioinformatics. Meanwhile,the contents of indigo,indirubin,isatin,tryptanthrin,indole glycoside,etc. were determined to explore the correlation between the microorganisms and the alterations of the main components. As demonstrated by the results,the microbial diversity decreased gradually with the fermentation,which bottomed out after the addition of lime. Proteobacteria,Bacteroidetes,and Firmicutes were the main dominant communities in the fermentation. The relative abundance of Proteobacteria declined gradually with the prolongation of fermentation time,and to the lowest level after the addition of lime. The relative abundance of Firmicutes increased,and that of Bacteroidetes decreased first and then increased. The contents of effective substances in Indigo Naturalis also showed different variation tendencies. As fermentation went on,indole glycoside decreased gradually; indigo first increased and then decreased; indirubin and isatin first decreased and then increased; tryptanthrin gradually increased. Those changes were presumedly related to the roles of microorganisms in the synthesis of different components. This study preliminarily clarified the important role of microorganisms in the soaking and fermentation and provided a scientific basis for the control of Indigo Naturalis processing and the preparation of high-quality Indigo Naturalis.[Challenges and strategies of high-quality development of Indigo Naturalis industry]
Ming Yang, Ding-Kun Zhang, Ya-Nan He, Li Han, Fang Wang, Run-Chun XuPMID: 34396734 DOI: 10.19540/j.cnki.cjcmm.20210521.301
Abstract
Traditional Chinese medicine( TCM) processing is a traditional pharmaceutical technology unique to China,which is an important means to ensure the safety and effectiveness of clinical medication. As China' s intangible cultural heritage,it contains a wealth of wisdom. With the evolution and optimization of processing methods,Indigo Naturalis,an ancient dye,has gradually become an effective medicine for the treatment of high fever in children,colitis,psoriasis,and leukemia. However,the quality of Indigo Naturalis pieces is difficult to be fundamentally improved due to the unique traditional processing method,complex technology,unclear principle,and outdated equipment. After spending 20 years in exploring the inheritance,innovation,and transformation of ancient lawtheory-principle-technology-equipment-quality control in Indigo Naturalis processing,our research group has basically expounded the processing principle and realized the modern expression and industrial transformation of traditional technology. As China enters a new era,the TCM industry has begun to undergo the high-quality transformation. It is urgent to carry out new excavations and improve the processing,quality,and clinical application of Indigo Naturalis pieces,to better inherit and innovate traditional processing technologies and meet people's demand for high-quality TCM health services.Mechanistically understanding adsorption of methyl orange, indigo carmine, and methylene blue onto ionic/nonionic polystyrene adsorbents
Junyin Pan, Lijia Zhou, Haihua Chen, Xiaohan Liu, Chenlu Hong, Du Chen, Bingjun PanPMID: 34111742 DOI: 10.1016/j.jhazmat.2021.126300
Abstract
The involved interaction information concerning adsorbate-adsorbate and adsorbate-adsorbent is indispensable for developing and optimizing adsorption treatment of dye wastewater. Single and bi-solute adsorption of methyl orange (MO), indigo carmine (IC), and methylene blue (MB) on polystyrene anion exchanger (PsAX), defunctionalized version of PsAX (DF-PsAX), and hyper-cross-linked polystyrene adsorbent (MN200) were investigated to obtain a mechanistic understanding. Under acidic condition, higher adsorption efficiencies of PsAX due to extra intermolecular interactions of MO between the protonated tertiary amine group and the sulfate groups were observed, while strong alkaline condition is favorable for the adsorption of IC and MB by PsAX. MN200 exhibited much larger adsorption capacity toward MB than that toward MO or IC, because the fused-rings structure of MB is more polarizable and can form stronger nonionic intermolecular attractions with the matrix structure of polystyrene adsorbents. Bi-solute adsorption reveals that MO has obvious competitive effect toward IC adsorption at low concentrations, but it is not the case for the adsorption at high concentrations, where IC molecules can form intermolecular H-bonding interactions to defend the competition. the thermodynamic parameters confirm the endothermic and spontaneous nature of MO adsorption by PsAX, and ≈ 48 KJ molof the enthalpy change (∆H) imply the adsorption is not just physical absorption. Additionally, water/ethanol mixture solution of NaCl can almost thoroughly regenerate the exhausted PsAX, whereas only aqueous solution without ethanol is invalid.
Steric Effects on the Thermal Processes of Hemithioindigo Based Molecular Motor Rotation
Ludwig A Huber, Stefan Thumser, Kerstin Grill, David Voßiek, Nicolai N Bach, Peter Mayer, Henry DubePMID: 33945652 DOI: 10.1002/chem.202100950
Abstract
Tuning the thermal behavior of light driven molecular motors is fundamentally important for their future rational design. In many molecular motors thermal ratcheting steps are comprised of helicity inversions, energetically stabilizing the initial photoproducts. In this work we investigated a series of five hemithioindigo (HTI) based molecular motors to reveal the influence of steric hindrance in close proximity to the rotation axle on this process. Applying a high yielding synthetic procedure, we synthesized constitutional isomeric derivatives to distinguish between substitution effects at the aromatic and aliphatic position on the rotor fragment. The kinetics of thermal helix inversions were elucidated using low temperatureH NMR spectroscopy and an in situ irradiation technique. In combination with a detailed theoretical description, a comparative analysis of substituent effects on the thermal helix inversions of the rotation cycle is now possible. Such deeper understanding of the rotational cycle of HTI molecular motors is essential for speed regulation and future applications of visible light triggered nanomachines.
Predicting the substituent effects in the optical and electrochemical properties of N,N'-substituted isoindigos
Ferdinand L Kiss, Brian P Corbet, Nadja A Simeth, Ben L Feringa, Stefano CrespiPMID: 34227039 DOI: 10.1007/s43630-021-00071-5
Abstract
Isoindigo, the structural isomer of the well-known dye indigo, has seen a major revival recently because of the increasing interest of its use as a potential drug core structure and for the development of organic photovoltaic materials. Highly beneficial for diverse applications are its facile synthesis, straightforward functionalisation and the broad absorption band in the visible range. Moreover, its intrinsic electron deficiency renders isoindigo a promising acceptor structure in bulk heterojunction architectures. Here we present new insights into the substituent effects of N-functionalised isoindigos, developing a reliable and fast in silico screening approach of a library of compounds. Using experimental UV-Vis and electrochemical data increased the accuracy of the TD-DFT method employed. This procedure allowed us to accurately predict the optical and electrochemical properties of N-functionalised isoindigos and the elucidation of the relationship between substituent effects and electronic properties.Electrochemical Fingerprint Biosensor for Natural Indigo Dye Yielding Plants Analysis
Boyuan Fan, Qiong Wang, Weihong Wu, Qinwei Zhou, Dongling Li, Zenglai Xu, Li Fu, Jiangwei Zhu, Hassan Karimi-Maleh, Cheng-Te LinPMID: 34068869 DOI: 10.3390/bios11050155
Abstract
Indigo is a plant dye that has been used as an important dye by various ancient civilizations throughout history. Today, due to environmental and health concerns, plant indigo is re-entering the market.(Nees) Kuntze is the most widely used species in China for indigo preparation. However, other species under
have a similar feature. In this work, 12
spp. were analyzed using electrochemical fingerprinting technology. Depending on their electrochemically active molecules, they can be quickly identified by fingerprinting. In addition, the fingerprint obtained under different conditions can be used to produce scattered patter and heatmap. These patterns make plant identification more convenient. Since the electrochemically active components in plants reflect the differences at the gene level to some extent, the obtained electrochemical fingerprints are further used for the discussion of phylogenetics.

